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molecular formula C7H5Br2NO2 B1600437 1-(Dibromomethyl)-2-nitrobenzene CAS No. 65962-15-4

1-(Dibromomethyl)-2-nitrobenzene

Cat. No. B1600437
M. Wt: 294.93 g/mol
InChI Key: HETXONIWLNSRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191621

Procedure details

A forced circulation apparatus is charged with a solution of 274 g (2 moles) of o-nitrotoluene in 3000 g (about 2 liters) of carbon tetrachloride and also with an aqueous solution containing 500 ml of water, 453 g (4.4 moles) of sodium bromide and 10 g of disodium hydrogen phosphate (0.08 mole). The mixture is circulated around a 150 watt sodium high-pressure lamp and heated to reflux. Under reflux and irradiation, 340 g (4.8 moles) of chlorine gas are introduced and simultaneously the pH value is kept constantly at 6 to 6.5 by the dropwise addition of aqueous sodium hydroxide solution. The chlorine gas must be introduced at such a rate that the bromine set free is always just consumed. In the course of about 6 hours the addition of chlorine is complete and virtually the entire amount has been reacted to o-nitrotoluene. After cooling, the phases are separated and the carbon tetrachloride phase is concentrated, affording 570 g of o-nitrobenzal bromide (content 99%).
Quantity
453 g
Type
reactant
Reaction Step One
Name
disodium hydrogen phosphate
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
274 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
340 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[Br-:11].[Na+].[Na].ClCl.[OH-].[Na+].[Br:18]Br>C(Cl)(Cl)(Cl)Cl.P([O-])([O-])(O)=O.[Na+].[Na+].O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([Br:18])[Br:11])([O-:3])=[O:2] |f:1.2,5.6,9.10.11,^1:12|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
[Br-].[Na+]
Name
disodium hydrogen phosphate
Quantity
10 g
Type
catalyst
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
274 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
340 g
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
ADDITION
Type
ADDITION
Details
are introduced
CUSTOM
Type
CUSTOM
Details
set free is always just consumed
ADDITION
Type
ADDITION
Details
In the course of about 6 hours the addition of chlorine
Duration
6 h
CUSTOM
Type
CUSTOM
Details
virtually the entire amount has been reacted to o-nitrotoluene
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the carbon tetrachloride phase is concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(Br)Br)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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